
(4-Chlorchinazolin-6-yl)methanol
Übersicht
Beschreibung
(4-Chloroquinazolin-6-yl)methanol is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloroquinazolin-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloroquinazolin-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
(4-Chlorchinazolin-6-yl)methanol wird in der pharmazeutischen Forschung als Vorläufer für die Synthese verschiedener Chinazolinderivate verwendet. Diese Derivate werden aufgrund ihrer Fähigkeit, Tyrosinkinase-Enzyme zu hemmen, die für die Zellsignalisierung und -proliferation entscheidend sind, auf ihr Potenzial als Antikrebsmittel untersucht .
Materialwissenschaften
In der Materialwissenschaft dient diese Verbindung als Baustein für die Herstellung neuartiger organischer Gerüste. Diese Gerüste können aufgrund ihrer porösen Natur und Stabilität Anwendungen in der Gasspeicherung, Sensorik und Katalyse finden .
Chemische Synthese
Diese Verbindung ist an chemischen Syntheseprozessen beteiligt, bei denen sie als Zwischenprodukt fungiert. Sie ist besonders nützlich bei der Synthese komplexer Moleküle für Farbstoffe, Pigmente und andere Industriechemikalien .
Biologische Studien
In biologischen Studien wird this compound zur Untersuchung der Zellbiologie und Biochemie verwendet. Es kann verwendet werden, um Proteine oder Nukleinsäuren zu modifizieren, was zum Verständnis ihrer Funktionen und Wechselwirkungen innerhalb der Zelle beiträgt .
Analytische Chemie
Als Standard in der analytischen Chemie wird this compound zur Kalibrierung von Instrumenten und Validierung von Methoden verwendet, um die Genauigkeit und Präzision von Messungen zu gewährleisten .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie wird die Verwendung von Chinazolinderivaten als Pestizide oder Herbizide erforscht. Die Rolle der Verbindung bei der Synthese dieser Derivate macht sie wertvoll für die Entwicklung neuer Agrochemikalien .
Umweltwissenschaften
Umweltwissenschaftler verwenden this compound, um Abbauwege organischer Schadstoffe zu untersuchen. Das Verständnis dieser Wege ist für die Entwicklung von Methoden zur Sanierung kontaminierter Standorte unerlässlich .
Nanotechnologie
Schließlich wird in der Nanotechnologie this compound verwendet, um nanometergroße Materialien zu erzeugen. Diese Materialien können aufgrund ihrer einzigartigen Eigenschaften im Nanobereich Anwendungen in der Elektronik, Medikamentenverabreichung und Bildgebung finden .
Eigenschaften
IUPAC Name |
(4-chloroquinazolin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-3,5,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZDSSMEEPYADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726765 | |
| Record name | (4-Chloroquinazolin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648449-06-3 | |
| Record name | 4-Chloro-6-quinazolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648449-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloroquinazolin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

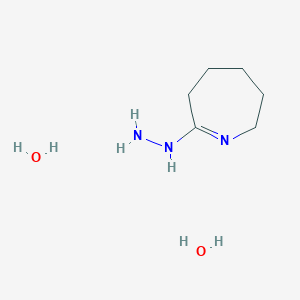
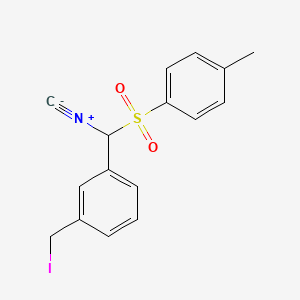


![L-4-[(Methylsulfonyl)amino]phenylalanine](/img/structure/B1508649.png)

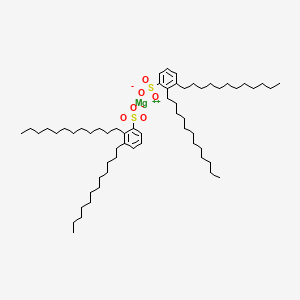


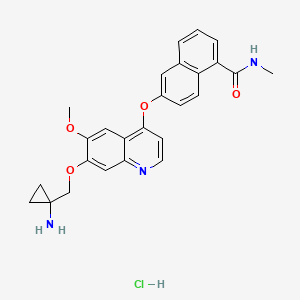

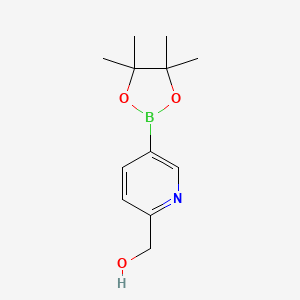
![{4-[{4-[Bis(2-hydroxyethyl)amino]phenyl}(cyano)methylidene]-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene}propanedinitrile](/img/structure/B1508662.png)
